1-Bromo-2-(methoxymethoxy)-4-(trifluoromethyl)benzene
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Overview
Description
1-Bromo-2-(methoxymethoxy)-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H8BrF3O2. It is a derivative of benzene, featuring a bromine atom, a methoxymethoxy group, and a trifluoromethyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 2-(methoxymethoxy)-4-(trifluoromethyl)benzene using bromine or a brominating agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions, utilizing efficient brominating agents and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(methoxymethoxy)-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution may yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1-Bromo-2-(methoxymethoxy)-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of biologically active molecules and pharmaceuticals.
Medicine: It may serve as a precursor in the synthesis of drugs or as a probe in medicinal chemistry research.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(methoxymethoxy)-4-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, the bromine atom and the methoxymethoxy group play crucial roles in determining the reactivity and selectivity of the compound. The trifluoromethyl group can influence the electronic properties of the molecule, affecting its behavior in various reactions .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene
- 1-Bromo-2-(methoxymethoxy)-3-(trifluoromethyl)benzene
- 1-Bromo-2-methoxy-3-nitrobenzene
Uniqueness
1-Bromo-2-(methoxymethoxy)-4-(trifluoromethyl)benzene is unique due to the presence of both the methoxymethoxy and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable compound for various synthetic applications and research studies .
Properties
IUPAC Name |
1-bromo-2-(methoxymethoxy)-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O2/c1-14-5-15-8-4-6(9(11,12)13)2-3-7(8)10/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDHFFIVRMJGQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=CC(=C1)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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